molecular formula C9H16N2O3 B1400084 Morpholin-3-yl-morpholin-4-yl-methanone CAS No. 1316219-03-0

Morpholin-3-yl-morpholin-4-yl-methanone

Cat. No. B1400084
CAS RN: 1316219-03-0
M. Wt: 200.23 g/mol
InChI Key: KWOZDYVBAPLQCD-UHFFFAOYSA-N
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Description

Morpholin-3-yl-morpholin-4-yl-methanone (M3M4M) is an organic compound that has found applications in various areas, including medicinal chemistry, biochemistry, and chemical synthesis. It has been used as a starting material for the synthesis of various drugs, as a catalyst for organic reactions, and as a ligand for metal complexes. M3M4M is a versatile compound that has a wide range of potential applications in the laboratory and in industrial settings.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Synthesis and Antitumor Activity : Morpholin-3-yl-morpholin-4-yl-methanone derivatives have been studied for their antitumor activities. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized by condensation processes, showed significant inhibition of cancer cell proliferation in A549, BGC-823, and HepG-2 cancer cell lines (Zhi-hua Tang & W. Fu, 2018).

Structural Exploration and Antiproliferative Activity

  • Structural Exploration and Antiproliferative Activity : Another research focused on the synthesis and structural exploration of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, evaluating its antiproliferative activity. The compound's molecular structure was characterized using various spectroscopic techniques, and its crystalline form was analyzed for intermolecular interactions (S. Benaka Prasad et al., 2018).

Molecular Structure Analysis

  • Molecular Structure Analysis : The molecular structure of compounds like 12-Meth­oxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, synthesized from natural podocarpic acid, has been studied. The morpholino ring in these compounds adopts a specific chair conformation, contributing to the compound's stability and potential biological activities (O. Bakare et al., 2005).

Interaction with Hydrazine Hydrate

  • Interaction with Hydrazine Hydrate : Morpholin-3-yl-morpholin-4-yl-methanone derivatives have been synthesized and analyzed for their interaction with hydrazine hydrate. This study provides insights into the recyclization products formed and their potential applications (С. А. Чумаченко et al., 2014).

Practical Synthesis in Pharmaceutical Applications

  • Practical Synthesis in Pharmaceutical Applications : Morpholin-3-yl-morpholin-4-yl-methanone derivatives have been synthesized for use as pharmaceutical intermediates. For example, a practical synthesis approach was developed for producing (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key intermediate in a new investigational drug at Eli Lilly and Company (M. Kopach et al., 2009).

properties

IUPAC Name

morpholin-3-yl(morpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-9(8-7-14-4-1-10-8)11-2-5-13-6-3-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOZDYVBAPLQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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